![molecular formula C21H26O2Si B14252398 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal CAS No. 186953-23-1](/img/structure/B14252398.png)
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is a chemical compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyl(diphenyl)silyl group is known for its resistance to acidic hydrolysis and its ability to protect hydroxyl groups during various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like methylene chloride . The aldehyde group is introduced through formylation reactions, often using reagents like n-butyllithium and dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: TBAF, imidazole, pyridine
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Deprotected hydroxyl compounds
Aplicaciones Científicas De Investigación
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group protects hydroxyl functionalities from undesired reactions by providing steric hindrance and resistance to acidic conditions . This allows for selective reactions to occur at other functional groups in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Trimethylsilyl (TMS) ethers
- Triisopropylsilyl (TIPS) ethers
Uniqueness
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is unique due to the increased steric bulk and stability provided by the tert-butyl(diphenyl)silyl group. This makes it more resistant to acidic hydrolysis compared to other silyl ethers like TBDMS and TMS . Additionally, it offers selective protection for primary hydroxyl groups, which is advantageous in complex synthetic routes .
Propiedades
Número CAS |
186953-23-1 |
|---|---|
Fórmula molecular |
C21H26O2Si |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
4-[tert-butyl(diphenyl)silyl]oxy-2-methylbut-2-enal |
InChI |
InChI=1S/C21H26O2Si/c1-18(17-22)15-16-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-15,17H,16H2,1-4H3 |
Clave InChI |
OIQIWCKKGXWYIW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


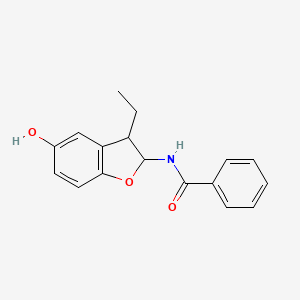
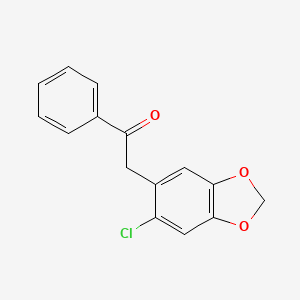
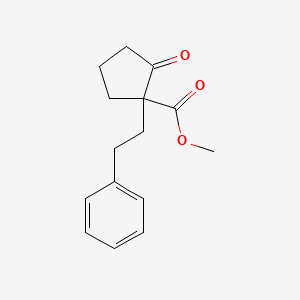
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)

![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
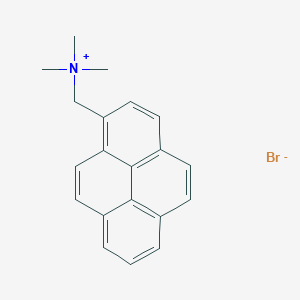
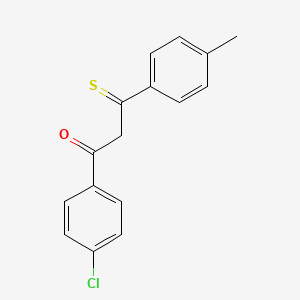
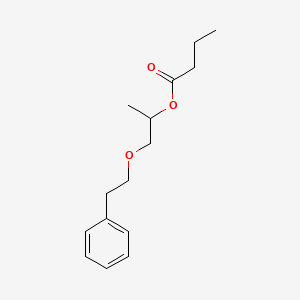

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
